molecular formula C16H28Cl2N4O2 B1487329 2-(3-Piperidinylmethoxy)-4-pyrimidinyl 3-piperidinylmethyl ether dihydrochloride CAS No. 2203070-34-0

2-(3-Piperidinylmethoxy)-4-pyrimidinyl 3-piperidinylmethyl ether dihydrochloride

Cat. No. B1487329
M. Wt: 379.3 g/mol
InChI Key: DUVCLLAVMNXUCM-UHFFFAOYSA-N
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Description

The closest compound I found is “2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride”. It’s a biochemical used for proteomics research . The molecular formula is C12H18N2O2HCl, and the molecular weight is 279.21 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride” can be represented by the SMILES notation: C1CC(CNC1)COCC2=CC=CC=N2.Cl.Cl .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and formula. For “2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride”, the molecular formula is C12H18N2O2HCl, and the molecular weight is 279.21 .

Safety And Hazards

The specific safety and hazard information for this compound is not available in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures, especially if they’re used in a research context .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications in pharmaceuticals . As with all research, these future directions would need to be guided by the results of rigorous testing and analysis.

properties

IUPAC Name

2,4-bis(piperidin-3-ylmethoxy)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2.2ClH/c1-3-13(9-17-6-1)11-21-15-5-8-19-16(20-15)22-12-14-4-2-7-18-10-14;;/h5,8,13-14,17-18H,1-4,6-7,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVCLLAVMNXUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC(=NC=C2)OCC3CCCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidinylmethoxy)-4-pyrimidinyl 3-piperidinylmethyl ether dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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